

# **Application Notes and Protocols for Oral Administration of CHK-336 in Rodents**

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only

### Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics (a Novartis company), CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH) and other disorders characterized by excess oxalate production. By inhibiting LDHA, the final step in hepatic oxalate synthesis, CHK-336 has the potential to treat all forms of primary hyperoxaluria. Preclinical studies in rodent models of hyperoxaluria have demonstrated the efficacy of CHK-336 in reducing urinary oxalate excretion.

These application notes provide a summary of the available preclinical data and detailed protocols for the preparation and oral administration of a **CHK-336** formulation to rodents for research purposes.

# **Physicochemical Properties of CHK-336**



| Property             | Value                                                                                                                         | Reference |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name           | 2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylicacid |           |
| Molecular Formula    | C24H20F2N4O4S2                                                                                                                |           |
| Molar Mass           | 530.56 g/mol                                                                                                                  |           |
| Administration Route | Oral                                                                                                                          |           |

## **Mechanism of Action**

CHK-336 is a potent and selective inhibitor of the A subunit of lactate dehydrogenase (LDHA). LDHA catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. In the context of hyperoxaluria, LDHA is also the final and committed step in the hepatic synthesis of oxalate. By inhibiting LDHA in the liver, CHK-336 effectively blocks the overproduction of oxalate, thereby reducing its urinary excretion and the subsequent formation of calcium oxalate kidney stones. The liver-targeted distribution of CHK-336 is facilitated by organic anion transporting polypeptides (OATPs), which enhances its therapeutic efficacy while minimizing potential systemic side effects.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. annualreports.com [annualreports.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of CHK-336 in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#chk-336-formulation-for-oral-administration-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com